N1,N4-Bis-Boc-spermidine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis:
- Building Block for Polyamines: N1,N4-Bis-Boc-spermidine serves as a valuable building block for the synthesis of more complex polyamines. Its two protected amine groups ("Boc" or tert-butyloxycarbonyl) can be selectively deprotected under controlled conditions, allowing for the formation of desired functionalities at specific positions in the molecule. This is crucial for the development of various functional molecules, such as dendrimers, polymers, and catalysts [].
- Bioconjugation Chemistry: The presence of both protected and free amine groups makes N1,N4-Bis-Boc-spermidine useful in bioconjugation reactions. It can be attached to biomolecules like peptides, proteins, and antibodies through its reactive amine groups, creating targeted drug delivery systems or diagnostic probes [].
Medicinal Chemistry:
- Drug Design and Development: N1,N4-Bis-Boc-spermidine can be used as a precursor for the synthesis of potential therapeutic agents. By incorporating this molecule into drug candidates, researchers can explore its potential impact on various biological processes and disease states. Studies suggest its potential in developing drugs targeting cancer, neurodegenerative diseases, and infectious diseases [, ].
Research Tool:
- Cellular Uptake and Trafficking Studies: N1,N4-Bis-Boc-spermidine can be employed as a tool to investigate cellular uptake and trafficking mechanisms. By attaching it to fluorescent tags or other traceable moieties, researchers can monitor the cellular internalization and intracellular movement of the molecule, providing valuable insights into cellular processes [].
N1,N4-Bis-Boc-spermidine is a derivative of spermidine, a biogenic polyamine that plays critical roles in cellular processes such as cell growth, differentiation, and apoptosis. The compound features two tert-butyloxycarbonyl (Boc) protective groups on the nitrogen atoms at positions N1 and N4 of the spermidine backbone. This modification enhances its stability and solubility while facilitating its use in various
- Nucleophilic Substitution: The Boc groups can be removed under acidic conditions, exposing the amine functionalities for further reactions, such as coupling with other molecules.
- Imine Formation: The primary amines can react with aldehydes or ketones to form imines, which can be subsequently reduced to amines.
- Polymerization: The compound can serve as a monomer in the synthesis of polyamidoamines through polycondensation reactions, leading to polymeric materials with potential biomedical applications .
N1,N4-Bis-Boc-spermidine exhibits biological activities characteristic of polyamines. Spermidine itself has been shown to have antioxidant properties and may promote autophagy, which is essential for cellular homeostasis. Additionally, derivatives like N1,N4-Bis-Boc-spermidine may enhance the delivery of therapeutic agents due to their ability to interact with cellular membranes and nucleic acids .
The synthesis of N1,N4-Bis-Boc-spermidine typically involves the following steps:
- Protection of Amines: The primary amines in spermidine are protected using Boc anhydride or Boc chloride in a suitable solvent, usually under basic conditions.
- Purification: The product is purified using techniques such as column chromatography or recrystallization.
- Deprotection: If needed for subsequent reactions, the Boc groups can be removed under acidic conditions to yield free amines .
N1,N4-Bis-Boc-spermidine has several notable applications:
- Drug Development: It serves as a precursor for synthesizing polyamine conjugates that may enhance drug delivery and efficacy.
- Biochemical Research: Used in studies involving polyamine metabolism and interactions with nucleic acids.
- Material Science: As a building block for creating polymers with antimicrobial properties .
Research indicates that N1,N4-Bis-Boc-spermidine can interact with various biological molecules, including:
- DNA: It binds to DNA, potentially affecting gene expression and stability.
- Proteins: It may precipitate proteins involved in cellular signaling pathways, influencing their activity and interactions .
Several compounds share structural similarities with N1,N4-Bis-Boc-spermidine. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Spermidine | Unprotected form; two primary amines | Directly involved in cellular processes |
| Spermine | Contains additional amino groups | Higher positive charge; more complex interactions |
| N1,N5-Bis-Boc-spermidine | Similar Boc-protected structure but different nitrogen positions | May exhibit different reactivity patterns |
| Norspermidine | Lacks one carbon unit compared to spermidine | Different biological activity due to structure |
| Polyamidoamines | Polymers formed from spermidine derivatives | Enhanced stability and potential applications |
N1,N4-Bis-Boc-spermidine is unique due to its specific protective groups that allow for versatile chemical modifications while maintaining biological activity.







